4-Chloro-6-isopropylpyrimidine

Description

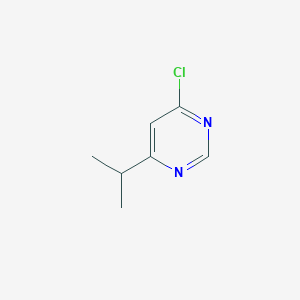

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENMSRIKRXUOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624521 | |

| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954222-10-7 | |

| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine: Chemical Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-6-isopropylpyrimidine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₇H₉ClN₂.[1] The presence of a reactive chlorine atom at the 4-position, an isopropyl group at the 6-position, and the electron-deficient nature of the pyrimidine ring bestow upon it a unique chemical profile that is highly valuable in synthetic organic chemistry.

Physicochemical Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key identifiers and known properties.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidine | |

| CAS Number | 954222-10-7 | |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 6-isopropylpyrimidin-4-ol

This step involves the condensation of a suitable β-ketoester with formamide.

-

Materials and Reagents:

-

Ethyl 4-methyl-3-oxopentanoate

-

Formamide

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (for neutralization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol.

-

To this solution, add formamide and stir for 30 minutes at room temperature.

-

Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of approximately 7.

-

The precipitated solid, 6-isopropylpyrimidin-4-ol, is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The product is dried under vacuum.

-

Step 2: Chlorination of 6-isopropylpyrimidin-4-ol

The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Materials and Reagents:

-

6-isopropylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (optional, as a catalyst)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a fume hood, place 6-isopropylpyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to an acid trap.

-

Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline can be added.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated product, this compound, is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity and Spectroscopic Data

The key reactive site in this compound is the chlorine atom at the 4-position of the pyrimidine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[2] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules with desired biological activities. Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Spectroscopic Characterization

¹H NMR:

-

A doublet for the methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

Singlets for the two aromatic protons on the pyrimidine ring.

¹³C NMR:

-

Signals corresponding to the methyl and methine carbons of the isopropyl group.

-

Signals for the carbon atoms of the pyrimidine ring, with the carbon atom attached to the chlorine atom being significantly deshielded.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs. 4-chloro-6-alkylpyrimidines, like the title compound, are particularly valuable intermediates in the synthesis of kinase inhibitors.

The pyrimidine core can effectively mimic the hinge-binding interactions of ATP in the active site of kinases. The reactive 4-chloro position allows for the facile introduction of various amine-containing side chains, enabling the generation of large libraries of compounds for screening against different kinase targets. This approach has been successfully employed in the development of inhibitors for kinases such as Aurora A kinase, which is a target in oncology.

The isopropyl group at the 6-position can influence the compound's lipophilicity and steric profile, which in turn can affect its solubility, cell permeability, and binding affinity to the target protein.

Signaling Pathway Context

Derivatives of 4-chloropyrimidines have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, by targeting kinases within the MAPK/ERK pathway, these compounds can potentially block downstream signaling events that lead to cell proliferation and survival.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 4-chloro-6-isopropylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a prevalent scaffold in numerous approved drugs. The chlorine atom at the 4-position acts as a key reactive site, readily undergoing nucleophilic substitution, which is crucial for introducing diverse functional groups. The isopropyl group at the 6-position influences the compound's lipophilicity and steric profile, which can impact its biological interactions. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest.

Synthetic Pathway

The most common and practical synthesis of this compound is a two-step process. The general strategy involves the initial construction of the pyrimidine ring to form a hydroxypyrimidine precursor, followed by a chlorination step to yield the final product.

-

Step 1: Condensation to form 6-isopropylpyrimidin-4-ol. This step involves the cyclization of a β-ketoester, such as ethyl 4-methyl-3-oxopentanoate, with a source of the N-C-N fragment, typically formamide or formamidine. This base-catalyzed condensation reaction builds the core pyrimidine ring structure.

-

Step 2: Chlorination of 6-isopropylpyrimidin-4-ol. The hydroxyl group of the pyrimidinol intermediate is converted to a chloro group using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Below is a diagram illustrating the overall synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 6-isopropylpyrimidin-4-ol

This procedure is based on the well-established pyrimidine synthesis from β-ketoesters and formamide.

Materials and Reagents:

-

Ethyl 4-methyl-3-oxopentanoate

-

Formamide

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the sodium ethoxide solution, add formamide (2.0-3.0 equivalents).

-

Add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture with hydrochloric acid to a pH of approximately 6-7.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Quantitative Data for Step 1:

| Parameter | Value |

| Reaction Time | 6-8 hours |

| Reaction Temperature | Reflux (78-82 °C) |

| Expected Yield | 60-75% |

| Purity (by HPLC) | >95% after recryst. |

Step 2: Synthesis of this compound

This procedure details the chlorination of the pyrimidinol intermediate using phosphorus oxychloride.

Materials and Reagents:

-

6-isopropylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or Pyridine (optional, as a catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases acidic gases. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Place 6-isopropylpyrimidin-4-ol (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to an acid trap.

-

Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline or pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Caution: The following step is highly exothermic. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Step 2:

| Parameter | Value |

| Reaction Time | 3-5 hours |

| Reaction Temperature | Reflux (105-110 °C) |

| Expected Yield | 80-90% |

| Purity (by HPLC) | >98% |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Considerations

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

The quenching of the chlorination reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The described two-step synthesis route provides a reliable and efficient method for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for application in drug discovery and development programs. The versatility of the chloro-substituent allows for further chemical modifications, making it an important starting material for the synthesis of a wide range of pyrimidine-based compounds.

References

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Chloro-6-isopropylpyrimidine, a key intermediate in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known and calculated properties. Experimental determination is recommended for precise values.

| Property | Value | Source |

| CAS Number | 954222-10-7 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Not explicitly reported; likely a solid or oil. | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Density | No experimental data available. | |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents like chlorinated solvents, with limited solubility in water. | |

| pKa | No experimental data available. |

Synthesis of this compound

The synthesis of this compound can be achieved via the chlorination of its corresponding hydroxyl precursor, 6-isopropylpyrimidin-4-ol. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).[2][3][4][5][6]

Experimental Protocol: Chlorination of 6-isopropylpyrimidin-4-ol

This protocol is a general procedure for the chlorination of hydroxypyrimidines and can be adapted for the synthesis of this compound.[2][3][4][5][6]

Materials:

-

6-isopropylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Inert solvent (e.g., toluene, optional)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-isopropylpyrimidin-4-ol and phosphorus oxychloride (an excess of POCl₃ is often used, though protocols with equimolar amounts in the presence of a base exist).[2][3][4][5][6] An inert solvent and a base like pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography or distillation.

Synthesis Workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following are general experimental protocols that can be used to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point Determination

For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure. For small quantities, a micro-boiling point apparatus can be used.

Density Determination

The density of liquid this compound can be determined using a pycnometer. The mass of a known volume of the liquid is measured at a specific temperature.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of this compound to various solvents (e.g., water, ethanol, dichloromethane, acetone) and observing its miscibility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa of this compound can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. The change in the compound's ionization state with pH is monitored to calculate the pKa.

Workflow for Physicochemical Property Determination.

Safety Information

Safety data sheets (SDS) for this compound and related compounds indicate that it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7][8][9]

Conclusion

References

- 1. This compound - CAS:954222-10-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropylpyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its application as a versatile building block for the synthesis of more complex bioactive molecules.

Chemical Identity and Properties

This compound is a substituted pyrimidine featuring a reactive chlorine atom at the 4-position and an isopropyl group at the 6-position. The electron-withdrawing nature of the pyrimidine ring, coupled with the chloro-substituent, renders the 4-position highly susceptible to nucleophilic aromatic substitution, making it a valuable synthon for introducing the pyrimidine scaffold into target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 954222-10-7 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidine |

| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in chlorinated solvents, ethers, and other common organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial condensation to form the pyrimidine ring, followed by chlorination of the resulting hydroxypyrimidine intermediate.

Experimental Protocol

Step 1: Synthesis of 6-isopropylpyrimidin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, sodium metal (1.0 equivalent) is carefully dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Amidine Formation: Formamidine hydrochloride (1.0 equivalent) is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature.

-

Condensation: Ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) is added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., 2M HCl) to a pH of ~6-7, leading to the precipitation of the product.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-isopropylpyrimidin-4-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, 6-isopropylpyrimidin-4-ol (1.0 equivalent) is added.

-

Chlorination: Phosphorus oxychloride (POCl₃, 5-10 equivalents) is carefully added to the flask in a well-ventilated fume hood. A catalytic amount of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

-

Reflux: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained for 3-5 hours, during which the solid starting material should dissolve. The reaction should be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. Caution: This procedure is highly exothermic and releases HCl gas.

-

Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a saturated sodium bicarbonate solution to a pH of ~7-8. The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The primary utility of this compound in drug discovery lies in its role as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

This reactivity is pivotal in the synthesis of various classes of therapeutic agents. For instance, substituted pyrimidines are core components of many kinase inhibitors, antiviral agents, and antifungal compounds. The isopropyl group can also play a significant role in modulating the lipophilicity and steric profile of the final compound, which can influence its pharmacokinetic and pharmacodynamic properties.

General Reaction Scheme: Nucleophilic Aromatic Substitution

The general workflow for utilizing this compound as a building block involves its reaction with a nucleophile, often in the presence of a base, to yield the 4-substituted pyrimidine derivative.

Caption: General SNAr reaction of this compound.

This versatile reaction allows for the systematic modification of the pyrimidine core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery programs. By varying the nucleophile, researchers can fine-tune the biological activity and physicochemical properties of the resulting compounds to optimize for potency, selectivity, and drug-like characteristics.

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, physicochemical properties, and synthesis of 4-Chloro-6-isopropylpyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to its reactive chlorine atom that facilitates further molecular elaboration. All quantitative data is summarized for clarity, and a detailed experimental protocol for a representative synthesis is provided.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and an isopropyl group at the 6-position.

| Identifier | Value |

| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidine |

| CAS Number | 954222-10-7[1][2] |

| Molecular Formula | C₇H₉ClN₂[1][2] |

| Molecular Weight | 156.61 g/mol [2] |

| Canonical SMILES | CC(C)C1=CC(=NC=N1)Cl |

| InChI Key | NENMSRIKRXUOPS-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

Physical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Appearance | Data not available |

| Solubility | Data not available |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrometry (MS) | Data not available |

| Infrared (IR) Spectroscopy | Data not available |

Synthesis

The most common and direct synthetic route to this compound is the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-6-isopropylpyrimidine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Chlorination of 4-hydroxy-6-isopropylpyrimidine

This protocol is a generalized procedure based on the known reactivity of hydroxypyrimidines. Optimization of reaction time, temperature, and purification methods may be required for this specific substrate.

Materials:

-

4-hydroxy-6-isopropylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable organic base

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a stirred suspension of 4-hydroxy-6-isopropylpyrimidine in an anhydrous solvent, add N,N-Diisopropylethylamine (1.0 - 1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 - 2.0 equivalents) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the specific temperature and time will depend on the solvent and substrate reactivity, typically ranging from 80-110 °C for several hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

Halogenated pyrimidines, such as this compound, are versatile intermediates in the synthesis of a wide range of biologically active molecules. The chlorine atom serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, ethers, thioethers) at the C4 position. This reactivity is fundamental in the construction of libraries of compounds for screening in drug discovery programs targeting kinases, proteases, and other enzymes. The isopropyl group can contribute to the lipophilicity and steric profile of the final molecule, influencing its binding affinity and pharmacokinetic properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Key Information

The following diagram illustrates the central role of this compound as a chemical entity defined by its structure and properties, synthesized from a precursor, and utilized in further chemical applications.

Caption: Key attributes of this compound.

References

4-Chloro-6-isopropylpyrimidine IUPAC name

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a key heterocyclic intermediate in medicinal chemistry. The document outlines its chemical properties, a representative synthesis protocol, and its primary application as a versatile scaffold for the development of novel therapeutic agents.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It is a substituted pyrimidine featuring a reactive chlorine atom at the C4 position, which is the primary site for chemical modification.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 954222-10-7 | |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| InChI Key | NENMSRIKRXUOPS-UHFFFAOYSA-N | |

| Appearance | Off-white to pale yellow solid (Typical) | |

| Solubility | Soluble in common organic solvents (e.g., chlorinated solvents, methanol, ethanol) |

Synthesis of this compound

The synthesis of this compound is generally achieved via a robust two-step process. This pathway involves the initial formation of a pyrimidinol (or hydroxypyrimidine) ring system, followed by a chlorination reaction to yield the target compound. The following protocols are representative of standard procedures for this class of molecules, adapted from methodologies for closely related analogues.

Experimental Protocols

Step 1: Synthesis of 6-isopropylpyrimidin-4-ol (Precursor)

This step involves the condensation of a suitable β-ketoester with an amidine source to form the pyrimidine ring.

-

Reaction Scheme: The pyrimidine ring is formed by the condensation of ethyl 4-methyl-3-oxopentanoate (an isopropyl-containing β-ketoester) with formamidine.

-

Materials and Reagents:

-

Ethyl 4-methyl-3-oxopentanoate

-

Formamidine acetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Glacial acetic acid or dilute HCl for neutralization

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol within a round-bottom flask equipped with a reflux condenser.

-

Add formamidine acetate (1.0 eq) to the sodium ethoxide solution and stir for 20-30 minutes at room temperature.

-

Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and neutralize carefully with an acid (e.g., acetic acid) to a pH of ~7.

-

The resulting precipitate (6-isopropylpyrimidin-4-ol) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Step 2: Chlorination of 6-isopropylpyrimidin-4-ol

The hydroxyl group of the pyrimidinol intermediate is converted to a chloro group using a standard chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is common for preparing chloropyrimidines from their hydroxyl precursors.[1][2]

-

Reaction Scheme: The hydroxyl group at the C4 position of 6-isopropylpyrimidin-4-ol is substituted with a chlorine atom using POCl₃.

-

Materials and Reagents:

-

Procedure:

-

In a well-ventilated fume hood, suspend 6-isopropylpyrimidin-4-ol (1.0 eq) in a suitable solvent like toluene in a flask equipped with a reflux condenser and a gas outlet connected to an acidic gas trap.[2]

-

Add a hindered amine base like DIPEA (1.1 eq) to the suspension.[2]

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise to the mixture. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. (Caution: The following step is highly exothermic and releases HCl gas).

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

-

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug development stems from the reactivity of its C4-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions .[4]

This reactivity allows for the facile introduction of a wide variety of nucleophiles—including amines, alcohols, and thiols—to build more complex molecular architectures.[4] The isopropyl group at the C6 position serves to increase the lipophilicity and steric profile of the molecule, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[4]

As a result, this compound is not typically a final drug product but rather a crucial building block or intermediate . It serves as a versatile starting point for synthesizing libraries of substituted pyrimidines, which are a core structural motif in many FDA-approved drugs, particularly kinase inhibitors and other targeted therapies.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships described in this guide.

Caption: General two-step synthesis workflow for this compound.

Caption: Role as an intermediate in developing diverse bioactive compounds.

References

A Technical Guide to the Solubility of 4-Chloro-6-isopropylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-6-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, a template for data presentation, and a discussion on the expected solubility characteristics based on related compounds.

Introduction

This compound is a substituted pyrimidine with significant potential in the development of novel therapeutic agents. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding and accurately measuring its solubility is therefore paramount for process optimization and achieving desired product attributes.

Predicted Solubility Profile

Based on the solubility of structurally similar compounds, such as 4-chloropyrimidine which is reported to be slightly soluble in dichloromethane and chloroform, it is anticipated that this compound will exhibit solubility in a range of common organic solvents.[1][2] The presence of the isopropyl group is expected to enhance its lipophilicity compared to unsubstituted chloropyrimidine, potentially increasing its solubility in non-polar organic solvents.

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[3][4][5] This method is reliable and provides the true solubility of a compound at a specific temperature.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.) of analytical grade

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus with inert filters (e.g., PTFE, 0.22 µm)

-

Pipettes and other standard laboratory glassware

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through an inert filter to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the filtrate using a validated analytical method.

-

Gravimetric Method: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solute is determined.[3]

-

Spectroscopic Method (UV-Vis): The absorbance of the filtrate (appropriately diluted if necessary) is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a pre-established calibration curve.[3]

-

Chromatographic Method (HPLC): The filtrate is analyzed by HPLC, and the concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.[6]

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Data Presentation

As no specific quantitative data for the solubility of this compound was found in the reviewed literature, the following table serves as a template for researchers to record their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetonitrile | 25 | |||

| Tetrahydrofuran | 25 | |||

| Toluene | 25 | |||

| User-defined |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. 17180-93-7 CAS MSDS (4-Chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

The Modern Chemist's Guide to a Privileged Scaffold: An In-depth Technical Profile of 4-Chloro-6-isopropylpyrimidine

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this versatile class of heterocycles, 4-chloro-6-isopropylpyrimidine has emerged as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and a lipophilic isopropyl group allows for diverse and targeted chemical modifications. This guide provides a comprehensive technical overview of the reactivity profile of this compound, offering insights into its synthesis, electronic properties, and key transformations. Detailed protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are presented, equipping researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful intermediate in the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors.[1][2] The pyrimidine scaffold's ability to mimic endogenous nucleobases facilitates its interaction with numerous biological targets. The chloro-substituent at the 4-position acts as a versatile handle for introducing diverse functionalities, while the isopropyl group at the 6-position can influence the molecule's lipophilicity, solubility, and steric interactions within a biological target's binding site.[3]

This guide will delve into the fundamental aspects of this compound's reactivity, providing a framework for its strategic application in complex molecule synthesis.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound proceeds through the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-6-isopropylpyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base.[4][5]

Synthesis of 4-Hydroxy-6-isopropylpyrimidine

The precursor, 4-hydroxy-6-isopropylpyrimidine, can be synthesized via the condensation of isobutyramidine with a suitable three-carbon building block like methyl acetoacetate. The reaction is typically carried out in a non-aqueous medium to drive the reaction to completion by removing water as it is formed.[6]

Chlorination of 4-Hydroxy-6-isopropylpyrimidine

The conversion of the hydroxyl group to a chloro group is a critical step. The use of excess POCl₃ is a long-standing method for this transformation.[5] However, for larger scale synthesis, more environmentally benign and economical methods using equimolar amounts of POCl₃ have been developed.[4]

Protocol: Chlorination of 4-Hydroxy-6-isopropylpyrimidine

Materials:

-

4-Hydroxy-6-isopropylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (or another suitable organic base)

-

Inert solvent (e.g., toluene, optional)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution or suspension of 4-hydroxy-6-isopropylpyrimidine in an inert solvent (if used), add phosphorus oxychloride (1-3 equivalents) at room temperature.

-

Add pyridine (1 equivalent) dropwise to the mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography or distillation.

Reactivity Profile: Understanding the Core Principles

The reactivity of this compound is governed by the electronic and steric effects of its substituents and the inherent electron-deficient nature of the pyrimidine ring.

Electronic Effects

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms, particularly at the 2, 4, and 6 positions, electron-deficient.[7] This makes the ring susceptible to nucleophilic attack. The chlorine atom at the 4-position is an excellent leaving group, further activating this position for nucleophilic aromatic substitution (SNAr).

Steric Effects

The isopropyl group at the 6-position exerts a moderate steric influence. While it can modulate the binding of the molecule to a biological target, it generally does not significantly hinder reactions at the adjacent 4-position. However, for very bulky nucleophiles or in certain cross-coupling reactions, the steric bulk of the isopropyl group may need to be considered when optimizing reaction conditions.[8]

Key Reactions and Methodologies

The versatile reactivity of this compound makes it a valuable substrate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent highly susceptible to displacement by a wide range of nucleophiles.[3] This is one of the most common and powerful methods for functionalizing this scaffold.

The reaction with primary and secondary amines is a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains that can interact with biological targets.[9] These reactions can often be performed under thermal conditions, sometimes with the addition of a non-nucleophilic base to quench the HCl generated.

Generalized Protocol: Nucleophilic Aromatic Substitution with Amines

Materials:

-

This compound

-

Amine (primary or secondary)

-

Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., ethanol, isopropanol, DMF)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add the amine (1.1-1.5 equivalents) and the non-nucleophilic base (1.2-2.0 equivalents).

-

Heat the reaction mixture to a temperature between 80 °C and reflux, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Alcohols and thiols can also displace the 4-chloro group to form the corresponding ethers and thioethers.[3] These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various organoboron reagents.[10][11] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures commonly found in pharmaceuticals.

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a degassed mixture of this compound, the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents) in the solvent system, add the palladium catalyst (and ligand if used).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[12][13][14] This reaction utilizes a palladium catalyst and a suitable phosphine ligand.

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In an inert atmosphere glovebox or under a stream of inert gas, combine the palladium catalyst, ligand, and base in the anhydrous solvent.

-

Add this compound and the amine.

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the desired product by column chromatography.

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyrimidines.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Generalized Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound and the terminal alkyne (1.1-1.5 equivalents) in the solvent, add the palladium catalyst and CuI.

-

Add the amine base and stir the reaction at room temperature to 60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) |

| Nucleophilic Substitution (Amination) | Amine | Et₃N or DIEA | Ethanol or DMF | 80 - Reflux |

| Suzuki-Miyaura Coupling | Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | 80 - 110 |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/XPhos / NaOtBu | Toluene | 80 - 120 |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI / Et₃N | THF | Room Temp - 60 |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 7. scialert.net [scialert.net]

- 8. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 4-Chloro-6-isopropylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and scalable synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the construction of the pyrimidine core to form 6-isopropylpyrimidin-4-ol, which is subsequently chlorinated to yield the final product. This strategy utilizes readily available starting materials and follows robust reaction pathways suitable for laboratory and potential scale-up operations.

Navigating the Synthesis and Handling of 4-Chloro-6-isopropylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 4-Chloro-6-isopropylpyrimidine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide compiles and extrapolates crucial safety information from closely related chlorinated pyrimidine analogs. It is imperative for all personnel to treat this compound with the high degree of caution appropriate for a potentially hazardous chemical. This guide also outlines a plausible synthetic route and key chemical reactions, supported by detailed experimental protocols and logical diagrams to ensure safe and efficient handling in a laboratory setting.

Hazard Identification and Classification

Potential GHS Hazard Classifications (based on analogs):

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 |

Hazard Statements (Potential):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

A comprehensive list of precautionary statements is provided in the Safety Precautions section.

Physical and Chemical Properties

Quantitative data for this compound is not widely published. The following table includes data for a structurally similar compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to provide an estimation of its properties.[3]

| Property | Value (for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) |

| Melting/Freezing Point | 182-184°C |

| Boiling Point/Range | 325.9°C at 760 mmHg |

| Flash Point | 180.7°C |

Safety Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.[4]

-

Ensure easy access to an eyewash station and safety shower.[3]

Personal Protective Equipment (PPE): [5]

| Protection Type | Required Equipment | Specifications & Best Practices |

| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over goggles for maximum protection.[6] |

| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Change gloves immediately if contaminated.[6] |

| Impervious Lab Coat | A long-sleeved, impermeable lab coat that closes in the front should be worn.[5] | |

| Full-Length Pants & Closed-Toe Shoes | Legs and feet must be fully covered. | |

| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is recommended, especially if working outside a fume hood or if aerosolization is possible.[4] |

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[2][4]

Experimental Protocols

The following protocols are provided for the synthesis and reaction of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.

Plausible Synthesis of this compound

This two-step protocol outlines a potential synthesis route starting from the formation of the pyrimidine ring followed by chlorination.

Step 1: Synthesis of 6-isopropylpyrimidin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Addition of Reagents: To the sodium ethoxide solution, add formamidine acetate (1.0 eq) and stir the mixture for 30 minutes at room temperature.

-

Condensation: Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid. The precipitated product, 6-isopropylpyrimidin-4-ol, is collected by vacuum filtration, washed with water, and dried.

Step 2: Chlorination of 6-isopropylpyrimidin-4-ol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, place the dried 6-isopropylpyrimidin-4-ol (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask in a fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

Quenching: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas.

-

Extraction and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

General Protocol for Nucleophilic Substitution

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2 eq) to the solution. A non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HCl byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching, extraction, and washing. The crude product is then purified by column chromatography or recrystallization.

Visualizing Workflows and Reactions

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and the key reactivity of this compound.

Caption: Synthesis workflow for this compound.

Caption: Reactivity of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Spill and Disposal Procedures

Spill Response:

-

Evacuate personnel to a safe area.[4]

-

Wear appropriate PPE as outlined in Section 3.

-

Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[4]

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide essential information for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to the necessary safety equipment before commencing any work with this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the intermediate compound 4-hydroxy-6-isopropylpyrimidine, also known as 6-isopropylpyrimidin-4-ol. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development. This document details a primary synthetic route, including experimental protocols and quantitative data.

Core Synthesis Pathway

The principal synthesis of 4-hydroxy-6-isopropylpyrimidine is achieved through a cyclocondensation reaction. The key starting materials for this process are methyl 3-amino-4-methyl-2-pentenoate and formamide. The reaction is typically carried out in a high-boiling solvent such as n-butanol and is catalyzed by a strong base like sodium methoxide.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic workflow for 4-hydroxy-6-isopropylpyrimidine.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 4-hydroxy-6-isopropylpyrimidine based on established patent literature.

Synthesis of 6-isopropyl-4-hydroxypyrimidine

-

Materials:

-

Methyl 3-amino-4-methyl-2-pentenoate

-

Formamide

-

Sodium methoxide

-

n-Butanol

-

-

Procedure:

-

To a solution of sodium methoxide in n-butanol, add a solution of methyl 3-amino-4-methyl-2-pentenoate (1.0 eq) and formamide (a suitable excess) dropwise over a period of 1 hour.

-

During the addition, continuously remove the solvent by distillation until the internal temperature of the reaction mixture reaches 110 °C.

-

Maintain the reaction mixture at 110 °C and continue heating for an additional 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be analyzed and purified using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-hydroxy-6-isopropylpyrimidine.

| Parameter | Value |

| Yield | 88.4 mol % |

| Reaction Temperature | 110 °C |

| Reaction Time | 6 hours |

Characterization Data

Signaling Pathways and Applications

Pyrimidine derivatives are fundamental components in a vast array of biologically active molecules, including many therapeutic agents. They are integral to the structure of nucleobases and are found in numerous drugs targeting enzymes and receptors involved in various signaling pathways. The 4-hydroxy-6-isopropylpyrimidine intermediate, due to its specific substitution pattern, can be a precursor for the synthesis of targeted inhibitors in areas such as oncology, virology, and immunology. The isopropyl group can provide beneficial hydrophobic interactions within protein binding pockets, while the hydroxyl group offers a site for further chemical modification to modulate solubility and target engagement.

The diagram below illustrates the potential role of pyrimidine intermediates in the drug discovery pipeline.

Caption: Role of intermediates in drug discovery.

This guide serves as a foundational resource for the synthesis of 4-hydroxy-6-isopropylpyrimidine. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

An In-Depth Technical Guide to the Chlorination of 4-Hydroxy-6-isopropylpyrimidine using Phosphorus Oxychloride (POCl3)

Introduction: Strategic Importance of Chloropyrimidines

Chlorinated pyrimidines are cornerstone intermediates in the synthesis of a vast array of biologically active molecules. The conversion of a hydroxyl group to a chlorine atom on the pyrimidine ring transforms a poorly reactive position into a versatile handle for nucleophilic substitution. This allows for the introduction of various functional groups, including amines, ethers, and thioethers, which are pivotal in drug discovery and development. Pyrimidine derivatives, for instance, have been successfully developed as antiviral agents, such as the anti-AIDS drug AZT, and as potent herbicides.[1] The subject of this guide, 4-chloro-6-isopropylpyrimidine, serves as a valuable precursor for pharmaceuticals and agrochemicals, making its efficient and safe synthesis a topic of significant interest to process chemists and medicinal chemists alike.

This document provides a comprehensive overview of the chlorination of 4-hydroxy-6-isopropylpyrimidine using phosphorus oxychloride (POCl3). We will delve into the underlying reaction mechanism, compare classical and modern experimental protocols, and underscore the critical safety considerations required when handling these hazardous reagents.

The Substrate: Understanding Keto-Enol Tautomerism

A crucial first step in understanding this reaction is to recognize the true nature of the starting material. While named "4-hydroxypyrimidine," this compound, like many hydroxypyrimidines and pyridines, exists predominantly in its keto tautomeric form: 6-isopropylpyrimidin-4(3H)-one . Crystallographic studies of similar structures confirm this enol-to-keto tautomerism, where the keto form is the more stable and therefore the primary species present in the reaction.[1]

This distinction is not merely academic; it dictates the reaction mechanism. The chlorination does not proceed via a simple substitution of a phenolic hydroxyl group but rather through the activation of a cyclic amide (a lactam).

Reaction Mechanism: The Role of Phosphorus Oxychloride

The conversion of the pyrimidinone to the chloropyrimidine is a multi-step process initiated by the powerful electrophilicity of the phosphorus atom in POCl3. Phosphorus oxychloride is a highly effective reagent for these transformations due to the inherent affinity of phosphorus for oxygen.[2]

The generally accepted mechanism proceeds as follows:

-

Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the 6-isopropylpyrimidin-4(3H)-one attacks the electrophilic phosphorus atom of POCl3.

-

Formation of a Phosphate Ester Intermediate: This nucleophilic attack results in the displacement of a chloride ion and the formation of a key intermediate, a pyrimidinyl dichlorophosphate ester. This intermediate is highly activated towards subsequent nucleophilic attack.

-

Nucleophilic Attack by Chloride: A chloride ion (either from the initial displacement or from the POCl3 medium) acts as a nucleophile, attacking the now highly electrophilic C4 carbon of the pyrimidine ring.

-

Elimination and Aromatization: The attack leads to the collapse of the intermediate, eliminating a dichlorophosphate moiety as a stable leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product, this compound.

In many protocols, a tertiary amine base like pyridine or N,N-diethylaniline is added.[3][4][5] The base serves two primary functions: it scavenges the HCl generated during the reaction, preventing potential side reactions, and it can act as a nucleophilic catalyst to further activate the POCl3.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Core mechanism for the chlorination of a pyrimidinone using POCl3.

Experimental Protocols: A Comparative Analysis

The chlorination of hydroxypyrimidines is a procedure that has been performed for over a century.[3][4] While the fundamental chemistry remains the same, the methodologies have evolved to address safety, environmental, and scalability concerns.

Protocol 1: The Classic Reflux Method

This traditional approach utilizes an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the reaction solvent.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 4-hydroxy-6-isopropylpyrimidine (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N2 or Ar), cautiously add an excess of phosphorus oxychloride (5-10 eq). If a base is used, N,N-diethylaniline (1.1 eq) is often added.[5]

-